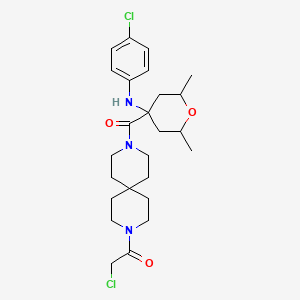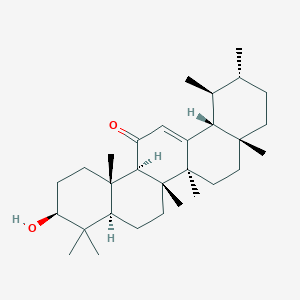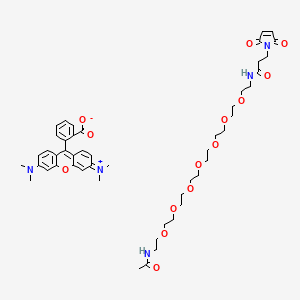
1-Acetylnaphthalene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylnaphthalene-d3 is a deuterium-labeled derivative of 1-Acetylnaphthalene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study the pharmacokinetics and metabolic profiles of drugs. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylnaphthalene-d3 can be synthesized through the deuteration of 1-Acetylnaphthalene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylnaphthalene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(1-naphthyl)ethanol-d3.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Naphthalene-1,2-dione derivatives.
Reduction: 1-(1-naphthyl)ethanol-d3.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Acetylnaphthalene-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used in the synthesis of labeled compounds for various research purposes.
Drug Development: Assists in the development of new pharmaceuticals by providing insights into drug behavior and interactions.
Mechanism of Action
The mechanism of action of 1-Acetylnaphthalene-d3 is primarily related to its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to track the compound and its metabolites in biological systems, providing valuable information on drug behavior and interactions .
Comparison with Similar Compounds
1-Acetylnaphthalene-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Acetylnaphthalene: The non-deuterated form of the compound.
2-Acetylnaphthalene: An isomer with the acetyl group at the 2-position.
1-Naphthylamine: A related compound with an amino group instead of an acetyl group.
The deuterium labeling in this compound provides advantages in research applications, such as improved stability and distinct mass spectrometric properties, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
173.22 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3/i1D3 |
InChI Key |
QQLIGMASAVJVON-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)



![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)






